molecular formula C10H13BrN2 B2538652 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 627098-12-8

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B2538652
CAS No.: 627098-12-8
M. Wt: 241.132
InChI Key: FDRNRIWUVJAXEW-UHFFFAOYSA-N
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Description

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C10H13BrN2 It is characterized by a pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Biological Activity

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following chemical formula: C10H13BrN2C_{10}H_{13}BrN_2 and a molecular weight of 241.1 g/mol. The presence of bromine and multiple methyl groups contributes to its unique properties and potential biological activities.

PropertyValue
Chemical FormulaC10H13BrN2C_{10}H_{13}BrN_2
Molecular Weight241.1 g/mol
CAS Number627098-12-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolopyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been investigated for its ability to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. The reported IC50 values for related compounds are approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives, it was found that compounds similar to this compound significantly reduced cell viability in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Selectivity in Kinase Inhibition

Another study focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives as inhibitors of CDKs. The compound exhibited a remarkable selectivity profile with a significant preference for CDK2 over CDK9, indicating its potential as a targeted therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cell proliferation and survival pathways. The bromine atom and the methyl groups enhance its binding affinity to these targets.

Properties

IUPAC Name

5-bromo-1,4,6-trimethyl-2,3-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-6-8-4-5-13(3)10(8)12-7(2)9(6)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRNRIWUVJAXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=C1Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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